molecular formula C15H19N3O2S2 B12236632 5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide

5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B12236632
M. Wt: 337.5 g/mol
InChI Key: BOPZTEVVPFGIGH-UHFFFAOYSA-N
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Description

5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Azetidine Ring: This can be achieved by reacting a suitable azetidine precursor with a pyridine derivative under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of 5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine and thiophene rings can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functionality but lack the thiophene and azetidine rings.

    Thiophene-2-sulfonamides: These compounds contain the thiophene and sulfonamide groups but do not have the pyridine and azetidine rings.

Uniqueness

5-ethyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N3O2S2

Molecular Weight

337.5 g/mol

IUPAC Name

5-ethyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C15H19N3O2S2/c1-3-13-7-8-15(21-13)22(19,20)17(2)12-10-18(11-12)14-6-4-5-9-16-14/h4-9,12H,3,10-11H2,1-2H3

InChI Key

BOPZTEVVPFGIGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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